![molecular formula C22H28N4O4 B2686142 Ethyl 4-[({[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetyl)amino]benzoate CAS No. 1031992-91-2](/img/structure/B2686142.png)
Ethyl 4-[({[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetyl)amino]benzoate
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Description
Scientific Research Applications
Nonlinear Optical Properties
A novel azo dye compound derived from ethyl-4-amino benzoate has been synthesized and studied for its nonlinear optical (NLO) properties . The compound exhibits a nonlinear refractive index, which is a key property for applications such as optical computing, optical phase conjugation, all-optical switching (AOS), holography, spatial dark soliton transmission, and optical power limiting .
Laser Light Interaction
The compound has been found to interact nonlinearly with laser light beams, leading to a variety of effects in the transverse dimensions, such as self-focusing and defocusing, spatial ring formation, and self-phase modulation . This property could be useful in the development of high-quality systems that behave nonlinearly towards laser light beams .
All-Optical Switching
The compound has been proven to exhibit all-optical switching (AOS) using two laser beams . AOS is a key technology in the field of optical communications and computing .
Synthesis and Characterization
The compound has been synthesized by the coupling reaction and characterized by FT-IR, 1H-and 13C-NMR, Mass, and UV–visible spectroscopies . This provides a basis for further research and potential applications in various fields .
Chemical Research
The compound is used in scientific research due to its unique structure and properties. However, the specific areas of research are not detailed in the source.
properties
IUPAC Name |
ethyl 4-[[2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxyacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4/c1-3-29-21(28)17-8-10-18(11-9-17)24-19(27)15-30-20-14-16(2)23-22(25-20)26-12-6-4-5-7-13-26/h8-11,14H,3-7,12-13,15H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUIATWBLNCZCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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